

physical and chemical characteristics of Ammonia N-13

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An In-depth Technical Guide to Ammonia N-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Ammonia N-13** ([¹³N]NH³), a critical radiopharmaceutical for Positron Emission Tomography (PET) imaging. This document details its production, quality control, mechanism of action, and clinical applications, with a focus on quantitative data and detailed experimental protocols.

Core Physical and Chemical Characteristics

Nitrogen-13 (¹³N) is a radioactive isotope of nitrogen, comprising seven protons and six neutrons.[1] As a positron emitter with a short half-life, it is an ideal radionuclide for PET imaging, allowing for high-resolution visualization of physiological processes with minimal radiation dose to the patient.[1][2] Its primary clinical application is in the form of [¹³N]Ammonia for assessing myocardial perfusion.[1][3]

[¹³N]Ammonia is a sterile, aqueous solution of ammonia in 0.9% sodium chloride for intravenous injection.[4][5] In the physiological pH range of body fluids, it exists predominantly (about 99%) as the ammonium ion ([¹³N]NH₄+).[3] The non-ionic form ([¹³N]NH₃) is freely permeable across cell membranes, which is crucial for its mechanism of uptake.[3]

Data Presentation: Physical and Chemical Properties



The key quantitative characteristics of Nitrogen-13 and [13N]Ammonia are summarized below.

Property	Value	Reference(s)
Radionuclide Properties		
Half-life (t½)	9.965 minutes	[3][6][7]
Decay Mode	Positron Emission (β+) (99.8%)	[1][8]
Decay Product	Carbon-13 (13C) (Stable)	[1][6]
Max. Positron Energy (Eβmax)	1.19 MeV	[1][9]
Mean Positron Energy (Eβavg)	0.492 MeV	[1][9]
Annihilation Photon Energy	511 keV	[1][6]
Chemical Properties		
Chemical Formula	¹³ NНз	[10]
Molecular Weight	~16.03 g/mol	[10]
pKa (NH₄+/NH₃)	9.3	[3]
Clinical Formulation		
Recommended Adult Dose	370 - 740 MBq (10 - 20 mCi)	[11][12]
Biological Half-life (Blood)	~2.84 minutes	[12]
Effective Half-life (Blood)	~2.2 minutes	[12]

Production and Synthesis

Due to its short half-life, [13 N]Ammonia must be produced on-site using a cyclotron.[13] The most common and efficient production method involves the proton bombardment of an oxygen-16 [16 O] water target, inducing the 16 O(p, α) 13 N nuclear reaction.[3][9][14]

To maximize the yield of [13N]Ammonia directly within the target, a small amount of a reducing agent, typically ethanol (e.g., 5 mM), is added to the target water.[14][15] This "in-target" method suppresses the formation of radiochemical impurities like 13N-labeled nitrates and

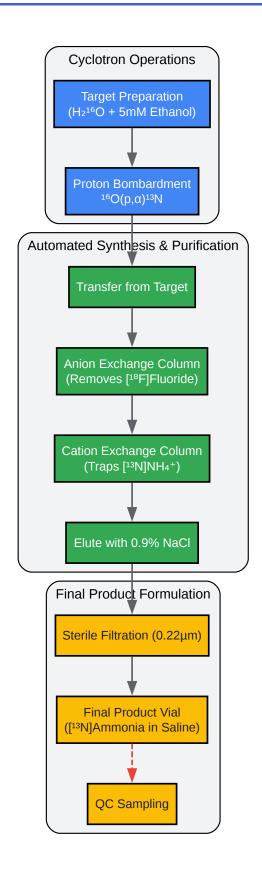






nitrites ([¹³N]NOx) by scavenging radiolytic oxidizing species.[3][15] Following bombardment, the target solution is passed through a purification system to isolate the [¹³N]Ammonia and formulate it in a sterile saline solution for injection.[5]





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Production workflow for cyclotron-produced [13N]Ammonia.



Experimental Protocols

Protocol 1: Automated In-Target Production of [13N]Ammonia

This protocol describes a common method for the automated synthesis of [¹³N]Ammonia following cyclotron bombardment.[5]

- 1. Target Preparation & Irradiation:
- A cyclotron target is filled with [¹6O]water containing 5 mM ethanol.[5][14]
- The target is irradiated with a proton beam (e.g., 11-18 MeV) for a specified duration (e.g., 8-15 minutes) at a defined beam current (e.g., 30 μ A) to induce the $^{16}O(p,\alpha)^{13}N$ reaction.[1][14]
- 2. Transfer and Initial Purification:
- Post-irradiation, the target solution is transferred from the cyclotron to an automated synthesis module using helium overpressure.[5]
- The solution is passed through an in-line anion exchange cartridge (e.g., QMA) to remove anionic impurities, notably any co-produced [18F]Fluoride.[5]
- 3. Trapping and Formulation:
- The solution then flows through a cation exchange cartridge (e.g., Accell CM), which quantitatively traps the [¹³N]Ammonia (as [¹³N]NH₄+).[5][14] Excess target water is directed to a waste vial.[14]
- The trapped [¹³N]Ammonia is eluted from the cation exchange cartridge with a specific volume (e.g., 8 mL) of 0.9% Sodium Chloride for Injection, USP.[5]
- 4. Sterile Filtration:
- The final formulated solution is passed through a 0.22 μm sterile filter into a sterile, pyrogenfree collection vial.[5]



 The entire automated process of purification, formulation, and sterile filtration typically takes approximately 5 minutes.[5]

Protocol 2: Quality Control for Radiochemical Purity via TLC

This protocol outlines a validated Thin-Layer Chromatography (TLC) method for determining the radiochemical purity and identity of [13N]Ammonia, which is simpler and faster than traditional HPLC methods.[4][16]

- 1. Materials:
- Stationary Phase: Diethylaminoethyl (DEAE) cellulose TLC plate.[16]
- Mobile Phase: Methanol:Water mixture (75:25 v/v).[16]
- Reference Standard: Ammonium chloride USP standard solution.[16]
- Visualization Reagent (for identity): Iodoplatinate spray reagent.[16]
- 2. Procedure:
- Spot a small amount of the final [¹³N]Ammonia product onto the origin of the DEAE cellulose TLC plate.
- On a separate lane, spot the ammonium chloride reference standard.
- Develop the TLC plate in a chamber containing the methanol:water mobile phase until the solvent front nears the top of the plate.
- Remove the plate and allow it to dry.
- 3. Analysis:
- Radiochemical Purity: Scan the plate using a radio-TLC scanner. In this system,
 [¹³N]Ammonia remains at the origin (Rf = 0), while potential radiochemical impurities like
 [¹³N]NOx migrate with the solvent front. Calculate the percentage of radioactivity at the origin relative to the total radioactivity on the strip. The acceptance criterion is typically ≥95%.



• Radiochemical Identity: Spray the plate with the iodoplatinate reagent to visualize the ammonium chloride standard spot. The radioactive spot from the [¹³N]Ammonia product should co-locate with the visualized reference standard spot, confirming its identity.[16]

Mechanism of Action and Biodistribution

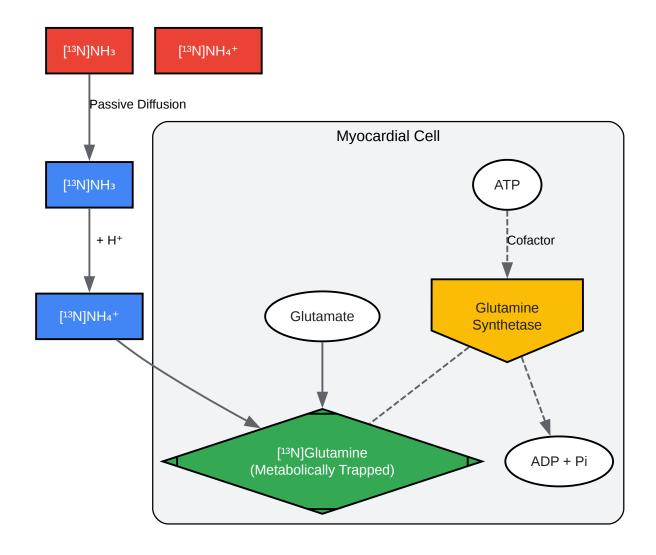
Following intravenous injection, [¹³N]Ammonia is rapidly cleared from the blood and extracted by multiple organs, including the myocardium, brain, liver, and kidneys.[3] Its utility in myocardial perfusion imaging stems from its high first-pass extraction by myocardial cells and subsequent metabolic trapping.[3][17]

The trapping mechanism involves two key steps:

- Diffusion: The neutral, lipophilic [¹³N]NH₃ molecule freely diffuses across the myocardial cell membrane.
- Metabolic Trapping: Inside the cell, it is rapidly protonated to [¹³N]NH₄+. It is then incorporated into the amino acid pool, primarily through the ATP-dependent glutamine synthetase enzyme, which catalyzes its reaction with glutamate to form [¹³N]glutamine.[3] This metabolically trapped radiotracer remains within the cell for the duration of the PET scan.

The rate of this trapping process is directly proportional to myocardial blood flow (MBF), allowing for the quantitative assessment of regional perfusion.[2][17]





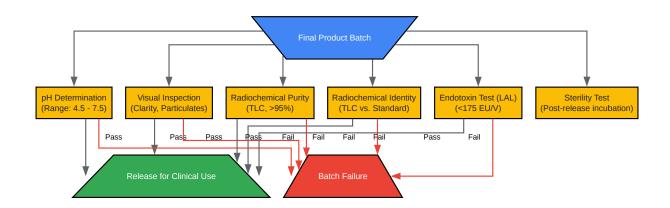
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Metabolic trapping pathway of [13N]Ammonia in a myocardial cell.

Quality Control Workflow

Due to the short half-life, quality control (QC) tests for [13N]Ammonia are performed on sub-batches to ensure product quality before patient administration.[4] A comprehensive QC workflow is essential for cGMP-compliant production.





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General quality control workflow for [13N]Ammonia injection.

Clinical Applications and Radiation Dosimetry

The primary clinical application of [¹³N]Ammonia is for PET imaging of the myocardium to evaluate perfusion in patients with suspected or existing coronary artery disease.[³][18] It is used in both rest and pharmacologic stress imaging protocols to identify areas of reduced blood flow, assess myocardial viability, and quantify myocardial blood flow reserve.[²][12] The high-resolution images and the ability to perform quantitative analysis are significant advantages of this tracer.[²]

The short physical half-life of ¹³N minimizes the radiation exposure to the patient.[2] The estimated radiation absorbed doses to various organs are summarized below.



Organ	Absorbed Dose (mGy/MBq)	Reference(s)
Heart Wall	7.14E-03	[19]
Kidneys	6.02E-03	[19]
Liver	4.49E-03	[19]
Spleen	3.42E-03	[19]
Pancreas	3.82E-03	[19]
Lungs	2.15E-03	[19]
Brain	2.50E-03	[19]
Bladder Wall	2.16E-02	[19]
Effective Dose	6.58E-03 mSv/MBq	[19]

A typical rest-stress study with [13N]Ammonia results in a total patient radiation dose of approximately 2.1 mSv.[20][21]

Conclusion

[¹³N]Ammonia is a well-established and valuable radiotracer for cardiac PET imaging. Its favorable physical characteristics, including a short half-life and clean decay profile, make it an excellent agent for quantitative myocardial perfusion studies with relatively low radiation burden. The optimization of on-site production and the development of streamlined quality control protocols have enhanced its accessibility for routine clinical use, providing critical diagnostic and prognostic information for the management of coronary artery disease.

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